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molecular formula C22H24Si B140883 Dimethyl-bis(2-methyl-1H-inden-1-yl)silane CAS No. 143232-13-7

Dimethyl-bis(2-methyl-1H-inden-1-yl)silane

Cat. No. B140883
M. Wt: 316.5 g/mol
InChI Key: XXHUSANMBSHRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05561093

Procedure details

In a 500-ml glass reaction vessel, 4.3 g (33 mmol) of 2-methylindene was dissolved in 80 ml of tetrahydrofuran. 21 ml of a 1.6 M hexane solution of n-butyllithium was slowly added dropwise to the reaction vessel while cooling. The mixture was stirred at room temperature for one hour, and then cooled again. To this mixture, 2.1 g of dimethyldichlorosilane was slowly added dropwise, and the resulting mixture was stirred at room temperature for 12 hours. 50 ml of water was added to the mixture, and the organic phase was fractionated and dried to give 3.5 g of dimethylbis-(2-methylindenyl)silane.
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:17]([Li])[CH2:18][CH2:19]C.[CH3:22][Si:23]([CH3:26])(Cl)Cl.O1CCC[CH2:28]1>O>[CH3:22][Si:23]([CH3:26])([CH:13]1[C:12]2[C:16](=[CH:17][CH:18]=[CH:19][CH:11]=2)[CH:15]=[C:14]1[CH3:28])[CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[C:2]1[CH3:1]

Inputs

Step One
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.3 g
Type
reactant
Smiles
CC=1CC2=CC=CC=C2C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooled again
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](C1C(=CC2=CC=CC=C12)C)(C1C(=CC2=CC=CC=C12)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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